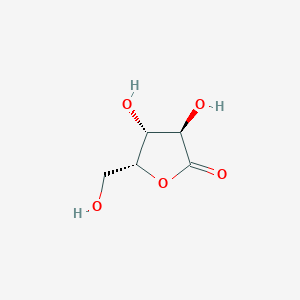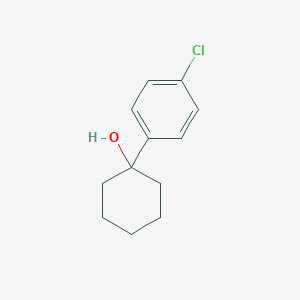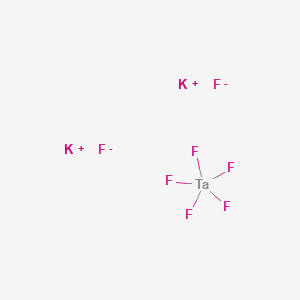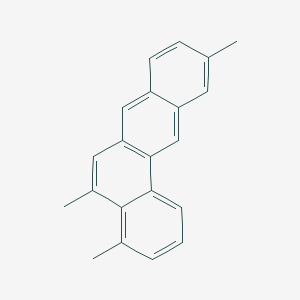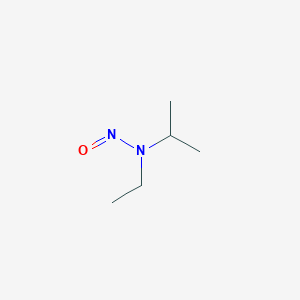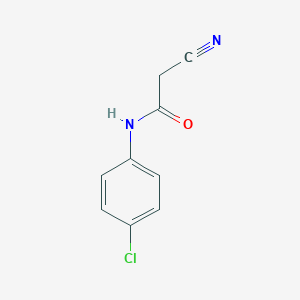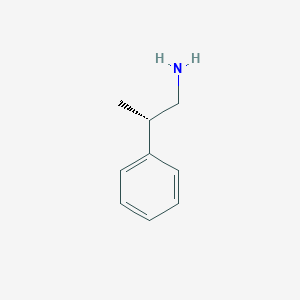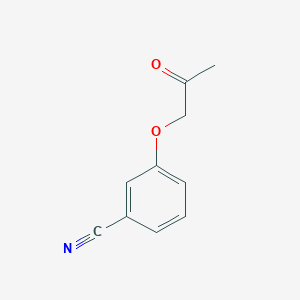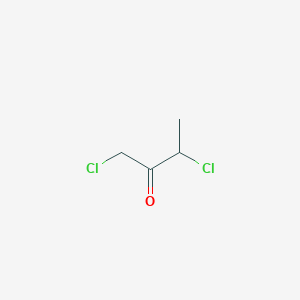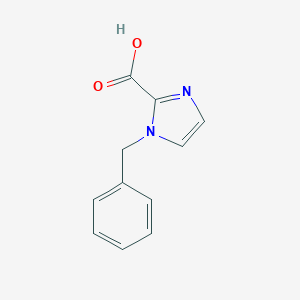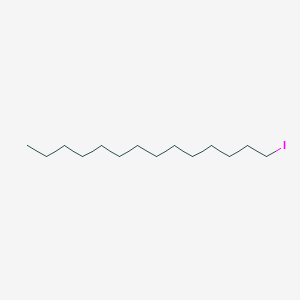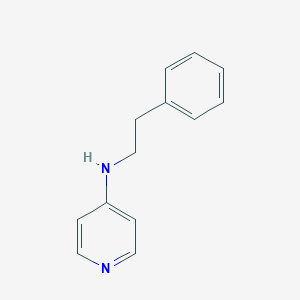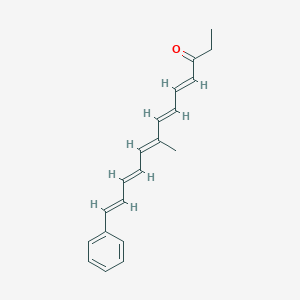
Asperenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asperenone is a natural product that belongs to the class of polyketides. It is produced by a fungus called Aspergillus niger and has been found to possess several biological activities. In recent years, there has been a growing interest in the synthesis and study of asperenone due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
Inhibition of Lipoxygenase and Platelet Aggregation
Asperenone, isolated from the fermented broth of Aspergillus niger, has been identified as an inhibitor of soybean 15-lipoxygenase (15-LOX) and human platelet aggregation. Research conducted by Rao et al. (2002) established the IC50 values against 15-LOX and human platelet aggregation as 0.3 mM and 0.23 mM, respectively. This suggests potential applications of Asperenone in managing conditions related to inflammation and thrombosis (Rao et al., 2002).
Enhancement of Asperenone Production
Efforts have been made to enhance the production of Asperenone, considering its biological activity. Chidananda et al. (2008) reported the successful enhancement of Asperenone production in Aspergillus niger through strain improvement techniques like UV and nitrous acid mutagenesis. The study highlighted a mutant strain that produced a 670-fold increase in Asperenone over the parent strain, indicating the feasibility of large-scale production for broader applications (Chidananda et al., 2008).
Propriétés
Numéro CAS |
18810-05-4 |
|---|---|
Nom du produit |
Asperenone |
Formule moléculaire |
C20H22O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |
InChI |
InChI=1S/C20H22O/c1-3-20(21)17-11-10-13-18(2)12-6-4-7-14-19-15-8-5-9-16-19/h4-17H,3H2,1-2H3/b6-4+,13-10+,14-7+,17-11+,18-12+ |
Clé InChI |
KMNUJIARVHVQCF-SVCWYOIUSA-N |
SMILES isomérique |
CCC(=O)/C=C/C=C/C(=C/C=C/C=C/C1=CC=CC=C1)/C |
SMILES |
CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C |
SMILES canonique |
CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



